Autotaxin Inhibition Potency: 4,9-Diazatricyclo[5.3.0.02,6]decane-Derived Ligand vs. Piperazine-Based PF-8380
A derivative of 4,9-diazatricyclo[5.3.0.02,6]decane (PDB entry 7G40, ligand SMILES N1(C[C@H]2[C@@H](C1)[C@H]1[C@@H]2CN(C1)C(=O)c1ccc2c(c1)N=NN2)C(=O)c1nc(c2c(c1)cccc2)OCC(F)(F)F) inhibited rat autotaxin with an IC₅₀ of 0.0188 µM (18.8 nM) [1]. This compares to the widely used piperazine-containing autotaxin inhibitor PF-8380, which achieves an IC₅₀ of 0.0028 µM (2.8 nM) in an isolated enzyme assay . While PF-8380 is more potent, the 4,9-diazatricyclodecane ligand occupies a distinct conformational space within the autotaxin active site, as evidenced by crystal structures, and may offer advantages in selectivity or pharmacokinetic properties not captured by potency alone.
| Evidence Dimension | Autotaxin inhibition IC₅₀ |
|---|---|
| Target Compound Data | IC₅₀ = 0.0188 µM (4,9-diazatricyclo[5.3.0.02,6]decane derivative, PDB 7G40) |
| Comparator Or Baseline | PF-8380 (piperazine-based) IC₅₀ = 0.0028 µM |
| Quantified Difference | PF-8380 is ~6.7-fold more potent |
| Conditions | Isolated enzyme assay; rat autotaxin (4,9-scaffold), recombinant human enzyme-β isoform (PF-8380) |
Why This Matters
The 4,9-scaffold engages autotaxin in a distinct binding mode from flexible piperazine inhibitors, providing an alternative chemical starting point for medicinal chemistry programs seeking novel intellectual property or differentiated selectivity profiles.
- [1] PDB-7G40. Crystal Structure of rat Autotaxin in complex with 1H-benzotriazol-5-yl-[rac-(1R,2S,6R,7S)-9-[1-(2,2,2-trifluoroethoxy)isoquinoline-3-carbonyl]-4,9-diazatricyclo[5.3.0.02,6]decan-4-yl]methanone, IC50=0.0187536 microM. RCSB PDB, 2023. View Source
